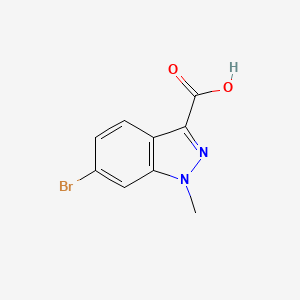
6-Bromo-1-methyl-1H-indazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Bromo-1-methyl-1H-indazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1021859-29-9 . It has a molecular weight of 255.07 . It is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a method for the synthesis of 1H-indazole-3-carboxylic acid derivatives has been reported . This method features operational simplicity, mild reaction conditions, rapid reaction rates, high yields, and a wide substrate scope .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C9H7BrN2O2/c1-12-7-4-5 (10)2-3-6 (7)8 (11-12)9 (13)14/h2-4H,1H3, (H,13,14) .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 255.07 .
Wissenschaftliche Forschungsanwendungen
Antispermatogenic Agents : Research by Corsi and Palazzo (1976) on halogenated 1-benzylindazole-3-carboxylic acids, including compounds closely related to 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid, showed these derivatives to have potent antispermatogenic activity (Corsi & Palazzo, 1976).
Thermodynamic Properties : Orozco-Guareño et al. (2019) conducted a study on the enthalpy of formation for indazoles, including 1-methyl-1H-indazole-6-carboxylic methyl ester, a structurally similar compound to this compound. This research provided insights into the energetic and structural influences of different substituents on these compounds (Orozco-Guareño et al., 2019).
Synthesis of Novel Compounds : Dandu et al. (2007) reported on the synthesis of N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers, which includes a method for preparing the 1-methyl isomer from a compound similar to this compound (Dandu et al., 2007).
Crystallography and Spectroscopy : Anuradha et al. (2014) synthesized a derivative of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid and characterized it through crystallography and spectroscopy, demonstrating the structural possibilities of related indazole compounds (Anuradha et al., 2014).
Antifungal Activity : Du et al. (2015) synthesized a series of compounds including one that is structurally similar to this compound, demonstrating its potential in antifungal applications (Du et al., 2015).
Ring Transformation Studies : Fujimura et al. (1984) explored the ring transformation of certain derivatives, which may offer insights into the chemical behavior of related indazole compounds (Fujimura et al., 1984).
Biological Activity Studies : Cabildo et al. (2011) synthesized and characterized biologically active nitroindazoles, including derivatives of 1H-indazole, offering insights into the biological applications of these compounds (Cabildo et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
Indazole-containing compounds have been known to target a variety of enzymes and receptors, including kinases such as chk1, chk2, and sgk . These kinases play crucial roles in cell signaling pathways, influencing cell growth, division, and survival.
Mode of Action
Indazole derivatives often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein . This interaction can lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
Given the potential targets of indazole derivatives, it can be inferred that the compound may influence pathways related to cell growth and survival . The inhibition of kinases such as CHK1, CHK2, and SGK could disrupt these pathways, leading to downstream effects such as cell cycle arrest or apoptosis.
Pharmacokinetics
The compound’s molecular weight of 25507 suggests that it may have favorable absorption and distribution characteristics, as molecules under 500 Daltons typically have good bioavailability.
Result of Action
The inhibition of key kinases could potentially lead to effects such as cell cycle arrest or apoptosis, which could contribute to the compound’s potential therapeutic effects .
Action Environment
It is known that the compound should be stored in a refrigerator , suggesting that temperature could affect its stability. Other factors, such as pH and the presence of other molecules, could also potentially influence the compound’s action and efficacy.
Eigenschaften
IUPAC Name |
6-bromo-1-methylindazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-7-4-5(10)2-3-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJAPPYKVWTEQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735092 |
Source


|
| Record name | 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1021859-29-9 |
Source


|
| Record name | 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1-methylindazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


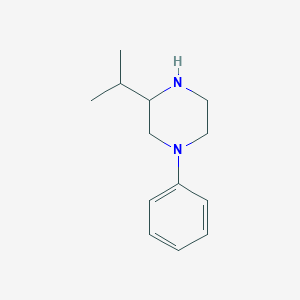
![2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B1376750.png)
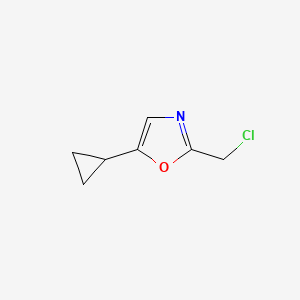

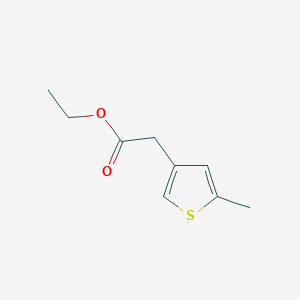

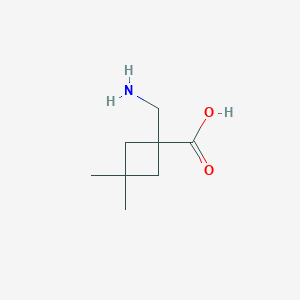
![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)
![[1-(Methylsulfanyl)cyclopropyl]methanamine](/img/structure/B1376764.png)
![4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane](/img/structure/B1376765.png)
![[1-(Methylsulfanyl)cyclobutyl]methanamine](/img/structure/B1376766.png)

